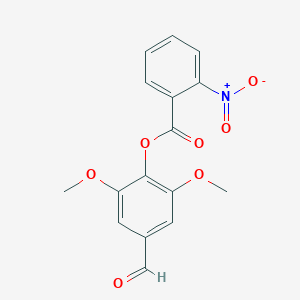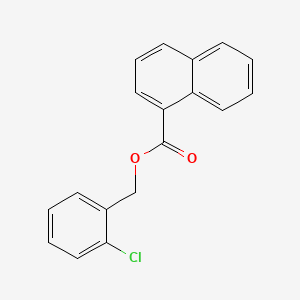![molecular formula C18H19ClN2OS B5756852 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(PHENYLSULFANYL)ETHAN-1-ONE](/img/structure/B5756852.png)
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(PHENYLSULFANYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a phenylsulfanyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 3-chlorophenylpiperazine with phenylsulfanyl ethanone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, modulating their activity. This interaction can lead to alterations in neurotransmitter levels and signaling pathways, which may contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the phenylsulfanyl ethanone moiety.
1-(3-Chlorophenyl)piperazine: Another similar compound with the chlorine atom positioned differently on the phenyl ring.
1-Phenylpiperazine: A simpler analog without the chlorophenyl group
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is unique due to the presence of both the chlorophenyl and phenylsulfanyl ethanone groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-15-5-4-6-16(13-15)20-9-11-21(12-10-20)18(22)14-23-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTVTCKLHWDFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
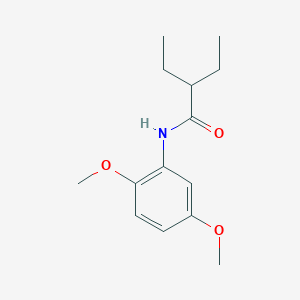
![2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE](/img/structure/B5756786.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)
![N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide](/img/structure/B5756796.png)
hydrazone](/img/structure/B5756817.png)
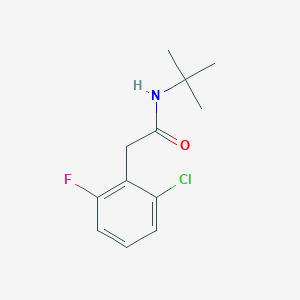
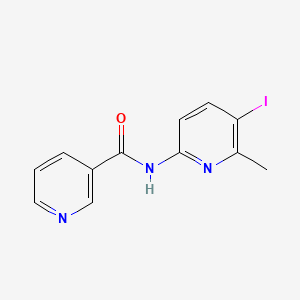
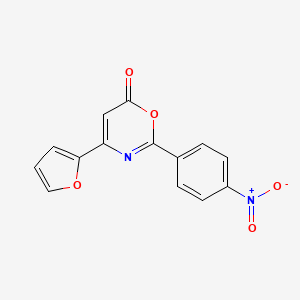
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B5756847.png)
![N'-ethyl-N'-[(4-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5756849.png)
![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)
